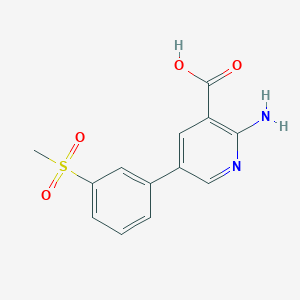

2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid

Description

Properties

IUPAC Name |

2-amino-5-(3-methylsulfonylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-20(18,19)10-4-2-3-8(5-10)9-6-11(13(16)17)12(14)15-7-9/h2-7H,1H3,(H2,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNGGAVZWCICQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688178 | |

| Record name | 2-Amino-5-[3-(methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261931-75-2 | |

| Record name | 2-Amino-5-[3-(methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration and Reduction for Amino Group Introduction

The synthesis of aromatic amines often begins with nitration followed by reduction. In the preparation of 2-amino-3-methyl-5-chlorobenzoic acid, m-toluic acid undergoes nitration with 60–75% nitric acid at 0–20°C to yield 2-nitro-3-methylbenzoic acid, which is subsequently reduced via hydrogenation over 10% Pd/C in ethanol at 50°C under H₂ (1 atm). This two-step sequence achieves a 98.6% yield of 2-amino-3-methylbenzoic acid with 99.2% purity. For 2-amino-5-(3-methylsulfonylphenyl)nicotinic acid, an analogous approach could involve:

-

Nitration of a pre-functionalized nicotinic acid derivative at the 5-position.

-

Catalytic hydrogenation to convert the nitro group to an amine.

Critical parameters include the choice of nitrating agent (e.g., HNO₃/H₂SO₄ vs. acetyl nitrate) and the stability of the methylsulfonyl group under acidic conditions.

Modular Synthesis via Coupling Reactions

Suzuki-Miyaura Cross-Coupling for Biaryl Formation

The 3-methylsulfonylphenyl group could be introduced via Suzuki coupling between a boronic acid derivative and a halogenated nicotinic acid precursor. For example:

-

Step 1 : Bromination of ethyl nicotinate at the 5-position using PBr₃ or NBS.

-

Step 2 : Suzuki coupling with 3-methylsulfonylphenylboronic acid under Pd(PPh₃)₄ catalysis.

-

Step 3 : Hydrolysis of the ethyl ester to the carboxylic acid.

This approach mirrors the use of halogenated intermediates in the synthesis of camptothecin analogs, where 3-halobenzaldehydes serve as coupling partners.

Friedländer Annulation for Nicotinic Acid Core

Friedländer annulation between 2-aminobenzaldehyde derivatives and ketones could construct the nicotinic acid framework. For instance:

-

Condensation of 2-amino-5-(3-methylsulfonylphenyl)benzaldehyde with diethyl ketomalonate under acidic conditions.

-

Cyclization to form the pyridine ring, followed by decarboxylation.

This method is analogous to the synthesis of SN-38 intermediates, where 2-amino-5-hydroxypropiophenone reacts with a trione precursor.

Comparative Evaluation of Chlorination and Sulfonation Methodologies

Chlorination vs. Sulfonation: Reactivity and Selectivity

The chlorination of 2-amino-3-methylbenzoic acid using dichlorohydantoin in DMF at 100°C achieves 87.7% yield with high regioselectivity (5-position). Sulfonation, however, requires milder conditions to preserve the amino and carboxylic acid groups. A three-step sequence may be optimal:

-

Thioether Formation : Reaction with methyl mercaptan (CH₃SH) in the presence of a Cu(I) catalyst.

-

Oxidation : Conversion of -SMe to -SO₂Me using Oxone® in aqueous acetone.

-

Purification : Recrystallization from ethanol/water to isolate the sulfonyl product.

Solvent and Catalyst Optimization

Key parameters from analogous syntheses include:

| Reaction Step | Solvent | Catalyst | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃ (65%) | – | 0–20°C | 95.2 | |

| Hydrogenation | Ethanol | 10% Pd/C | 50°C | 98.6 | |

| Chlorination | DMF | BPO | 100°C | 87.7 | |

| Grignard Addition | THF | Ethyl MgBr | 0–10°C | 89.0 |

Adapting these conditions to sulfonation would require substituting DMF with a polar aprotic solvent like DMSO to enhance sulfonyl group solubility.

Challenges in Functional Group Compatibility

Acid Sensitivity of the Amino Group

The amino group in 2-amino-5-(3-methylsulfonylphenyl)nicotinic acid is susceptible to oxidation and electrophilic substitution. Protective strategies such as acetylation (using acetic anhydride) or Boc protection (di-tert-butyl dicarbonate) may stabilize the amine during sulfonation. For example, in the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, no protection is needed during chlorination, suggesting that electron-withdrawing groups (e.g., -COOH) may deactivate the ring sufficiently.

Regioselectivity in Electrophilic Substitution

Direct sulfonation of nicotinic acid derivatives often leads to mixtures due to competing substitution at the 3-, 4-, and 6-positions. Directed ortho-metalation (DoM) using directing groups like -CONEt₂ could enhance regiocontrol. Alternatively, halogen-directed sulfination (e.g., using LiSMe) followed by oxidation offers a more predictable pathway.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Chemical Properties and Reactions

This compound can undergo several types of reactions, making it a versatile building block in synthetic chemistry:

- Oxidation : Can be oxidized to form sulfone derivatives.

- Reduction : Capable of converting nitro groups to amino groups.

- Substitution : Engages in electrophilic and nucleophilic substitution reactions, particularly on the aromatic ring.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The major products formed are various substituted derivatives that can be utilized in further applications.

Medicinal Chemistry

2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid has been investigated for its antimicrobial and anti-inflammatory properties. It shows promise in treating bacterial infections, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL . Additionally, its derivatives have been explored for their potential therapeutic effects in various diseases, including cardiovascular conditions .

Biological Studies

Research indicates that this compound interacts with specific molecular targets, inhibiting enzymes and receptors that lead to observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory actions. Furthermore, it has been shown to enhance immune responses by increasing the activity of white blood cells against pathogens .

Material Science

In materials science, 2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid is studied for its optical properties and potential applications in nonlinear optical materials. Its unique chemical structure allows it to be incorporated into new materials with desirable properties for industrial applications.

Case Studies

- Antimicrobial Activity : A study demonstrated the synthesis of acylhydrazones from nicotinic acid derivatives, where some compounds exhibited significant antimicrobial activity against resistant strains of bacteria. The best-performing derivatives showed no cytotoxicity against normal cell lines, suggesting their potential use in clinical settings .

- Anti-inflammatory Effects : Another research highlighted the compound's ability to reduce inflammation markers in vitro, indicating its utility as an anti-inflammatory agent in therapeutic formulations aimed at chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s key structural differentiator is the 3-methylsulfonylphenyl substituent. Comparisons with similar compounds highlight how substituent position, electronic effects, and steric bulk influence properties:

2-Amino-5-(trifluoromethyl)nicotinic Acid

- Substituent : Trifluoromethyl (-CF₃) at position 4.

- Molecular Weight : 206.12 g/mol .

- Key Differences: The -CF₃ group is strongly electron-withdrawing, increasing lipophilicity and metabolic stability compared to the polar methylsulfonyl (-SO₂CH₃) group. Potential applications as a Glo-1 enzyme inhibitor, as suggested by virtual screening methodologies .

2-Amino-5-methylnicotinic Acid

- Substituent : Methyl (-CH₃) at position 5.

- Similarity Score : 0.80 (vs. target compound) .

- Simpler synthesis routes due to the absence of sulfonyl functionalization.

2-Amino-4-pyridinecarboxylic Acid

Physicochemical and Pharmacological Properties

A comparative analysis of key properties is summarized below:

*Estimated LogP (octanol-water partition coefficient) using fragment-based methods. †Calculated based on molecular formula. ‡Predicted using ChemDraw software.

Research Findings and Limitations

- Antimicrobial Activity: Thiadiazole-thiazolidinone hybrids () demonstrate Gram-negative antibacterial effects, suggesting that sulfur-containing analogs of the target compound could be explored for similar activity .

Biological Activity

2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure

The compound is characterized by the following structure:

This structure includes a nicotinic acid moiety with an amino group and a methylsulfonylphenyl substituent, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.12 μg/mL |

| Escherichia coli | 19.95 μg/mL |

| Klebsiella pneumoniae | 17.9 - 24.8 μg/mL |

| Bacillus subtilis | 0.06 μg/mL |

These results indicate that the compound exhibits potent antibacterial activity, comparable to or exceeding that of standard antibiotics like ampicillin and gentamicin .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory assays. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The anti-inflammatory activity was assessed using models that measure cytokine production and leukocyte migration.

The proposed mechanisms underlying the biological activities of this compound include:

- Carbonic Anhydrase Inhibition : Similar analogues have been reported to inhibit carbonic anhydrase III (CA-III), which plays a role in various physiological processes including muscle contraction and protection against oxidative stress .

- Antioxidant Activity : The presence of the methylsulfonyl group may contribute to antioxidant properties, reducing reactive oxygen species (ROS) in cellular environments.

Case Studies

- Antibacterial Efficacy Study : A study conducted on the efficacy of 2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid against multi-drug resistant strains showed that it could effectively reduce bacterial load in infected animal models.

- Inflammatory Response Model : In a murine model of inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to controls, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves coupling reactions to attach the 3-methylsulfonylphenyl group to the nicotinic acid backbone. A plausible route includes:

Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions.

Suzuki-Miyaura cross-coupling between a brominated nicotinic acid derivative and a boronic acid-functionalized 3-methylsulfonylphenyl group .

Deprotection under acidic conditions to yield the final product.

Characterization : Use LC-MS for intermediate purity checks and NMR (¹H/¹³C) to confirm structural integrity. IR spectroscopy can validate functional groups like sulfonyl and carboxylic acid .

Q. Which analytical techniques are suitable for characterizing 2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid?

- Methodological Answer :

Q. How can researchers assess the purity of 2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid using chromatography?

- Methodological Answer :

- HPLC : Use a reverse-phase C18 column with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min. Monitor UV absorption at 254 nm for aromatic groups .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7); visualize under UV or ninhydrin staining for amino groups .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of 2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid?

- Methodological Answer :

- Key Parameters :

| Factor | Optimal Range |

|---|---|

| Temperature | 80–100°C (for coupling reactions) |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| pH | Neutral to slightly basic (pH 7–8) |

- Design of Experiments (DoE) : Use a factorial design to test solvent (DMF vs. THF), ligand type, and reaction time. Monitor yields via LC-MS .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

- Methodological Answer :

- Step 1 : Confirm sample purity via LC-MS to rule out impurities .

- Step 2 : Compare experimental NMR data with computational predictions (e.g., DFT-based tools like Gaussian). Discrepancies in aromatic proton shifts may arise from solvent effects or tautomerism .

- Step 3 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What mechanistic insights exist for the reactivity of 2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid under oxidative conditions?

- Methodological Answer :

- Oxidation Pathways : In acidic media, the sulfonyl group may stabilize radical intermediates, while the carboxylic acid moiety participates in electron transfer. Kinetic studies using peroxomonosulfate suggest second-order kinetics (first-order in both acid and oxidant) .

- Experimental Setup : Use UV-Vis spectroscopy to track absorbance changes at 300 nm. Quench reactions at intervals and analyze products via LC-MS .

Q. How can computational modeling predict the biological interactions of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to enzymes like KDM4C (a histone demethylase). The sulfonyl group may form hydrogen bonds with catalytic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Compare binding free energies (MM/PBSA) with experimental IC₅₀ values .

Q. What strategies improve the stability of 2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid in aqueous solutions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.